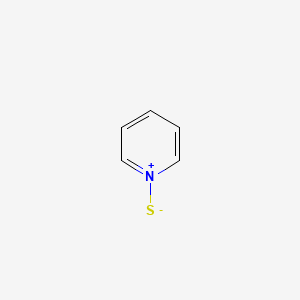

Pyridine, 1-sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

tautomerism in Pyridine 1-sulfide thione-thiol equilibrium

Key Concepts and Relevance to Drug Design

Thione-thiol tautomerism involves the prototropic shift between a thione (C=S) and a thiol (C-SH) form. This equilibrium is crucial in medicinal chemistry because tautomers can have different shapes, hydrogen bonding capabilities, and interactions with biological targets, directly affecting a compound's pharmacological activity [1].

For researchers, a key consideration is that the thione form is often the most stable and predominant, a fact supported by multiple experimental and computational studies on pyridine-carbonyl thiosemicarbazides and other heterocycles [1]. The stability of this form is often due to the presence of an NH group, which is critical for interactions with enzymes [1]. Furthermore, the tautomeric equilibrium can be shifted, influencing reaction outcomes. For instance, in a basic medium, the equilibrium can shift toward the thiol form, making the sulfur atom available for S-alkylation reactions [2].

Experimental and Computational Data

The table below summarizes key quantitative and methodological data from recent studies on related tautomeric systems.

| Compound / System | Predominant Tautomer & Conditions | Key Experimental Data | Computational Methods |

|---|---|---|---|

| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol [3] | Thione form more stable (in solid-state & solution) | FT-IR, Laser-Raman, NMR, UV-vis spectroscopy | DFT/B3LYP/6-311++G(d,p) level |

| Heterocyclic Catechols [4] | Alkylation at S (Thioether) or N (Thione) depends on heterocycle | X-ray crystallography, ( ^1H ) NMR, ( ^{13}C ) NMR, HRMS | Not specified |

| Pyridinecarbonyl thiosemicarbazides [1] | Tautomer with carbonyl & thione groups is most stable | NMR, IR, X-ray analysis | DFT (B3LYP/6-311++G(3df,3pd)) in gas phase & DMSO (PCM) |

| Dihydropyrimidine-thione [5] | Coexistence of thione-thiol equilibrium in solid-state & solution | Single-crystal XRD, NMR, FTIR | B3LYP/6-311G(d,p) level |

Detailed Experimental Protocols

Based on the studies, here are detailed methodologies for investigating thione-thiol tautomerism.

Synthesis via Alkylation

The reaction pathway depends on the tautomeric equilibrium of the starting heterocyclic thiol.

- Thioether Formation: Reaction of 3,5-di-tert-butyl-o-benzoquinone with thiols (e.g., 2-mercapto-4-phenylthiazole) in ethanol at room temperature under argon yields catechol thioethers (69-80% yield) [4].

- Thione Formation: The same reaction, when performed with tautomerizing thiols like 2-mercapto-1,3,4-oxadiazole, results in alkylation at the nitrogen atom, forming thione products (40-79% yield) [4].

- Protocol: For a typical synthesis, dissolve the quinone or catechol precursor and the heterocyclic thiol in anhydrous ethanol. Stir the mixture under an inert atmosphere (argon) at room temperature until completion (monitor by TLC). Isolate the product by filtration or evaporation and purify it by recrystallization (e.g., from acetonitrile) [4].

Structural Characterization

- X-ray Crystallography: This is the most definitive method for establishing the molecular structure in the solid state. Crystals suitable for X-ray analysis can be grown via slow recrystallization from solvents like acetonitrile. The analysis can confirm the thione structure and reveal intra- and intermolecular hydrogen bonding patterns that stabilize the tautomer [4].

- NMR Spectroscopy: Record ( ^1H ) and ( ^{13}C ) NMR spectra in DMSO-d6. The chemical shifts of protons adjacent to the tautomeric center are particularly diagnostic. The absence of an S-H proton signal (typically a broad singlet around 3.9 ppm) and the presence of N-H proton signals provide evidence for the thione form [5].

- FT-IR Spectroscopy: Key vibrational modes help distinguish tautomers. Look for a C=S stretching vibration in the region of 1170-1190 cm⁻¹, which is characteristic of the thione form. The S-H stretch, if present, appears as a weak band around 2570 cm⁻¹ [5].

Computational Analysis

- Protocol: Perform quantum-chemical calculations using Density Functional Theory (DFT), commonly with the B3LYP functional and basis sets like 6-311++G(d,p) [1].

- Steps:

- Geometry Optimization: Optimize the structures of all possible tautomers in the gas phase and in a solvent (e.g., DMSO) using a model like the Polarizable Continuum Model (PCM).

- Energy Calculation: Calculate the relative stabilization energies to determine the most stable tautomer.

- Property Prediction: Compute the theoretical vibrational frequencies (IR), NMR chemical shifts (using the Gauge-Independent Atomic Orbital, GIAO, method), and UV-vis spectra.

- Comparison: Compare the computed values with experimental data to validate the findings and assign the predominant tautomeric structure [3] [1].

Experimental Workflow for Tautomerism Study

The following diagram outlines the logical workflow for a comprehensive study of thione-thiol tautomerism, integrating the methods described above.

Integrated workflow for tautomerism study

Navigating Information Gaps and Next Steps

The search results did not contain a unified whitepaper on "Pyridine 1-sulfide." The information provided is compiled from studies on related molecules.

- Refine Your Search: For more precise information, you may need to search for the specific compound using its formal IUPAC name or CAS number in specialized scientific databases like SciFinder or Reaxys.

- Leverage General Principles: The experimental and computational protocols described are standard and robust. They can be directly applied to characterize your compound of interest, even in the absence of a pre-existing whitepaper.

- Focus on the Thione Form: Given the consistent evidence across multiple studies, your initial experimental and computational models should prioritize the thione tautomer.

References

- 1. and computational studies of Experimental ... tautomerism pyridine [link.springer.com]

- 2. Synthesis and Thione – Thiol of 5-Thioxopyrano... Tautomerism [link.springer.com]

- 3. - Thiol analysis, spectroscopic (FT-IR, Laser-Raman... thione tautomeric [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis, electrochemical properties, and antioxidant activity... [beilstein-journals.org]

- 5. - Thione in... thiol tautomeric equilibrium [jcchems.com]

Application Notes: Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes

This document outlines a groundbreaking skeletal editing technique that directly transforms electron-deficient pyridines into electron-rich thiophene-2-carbaldehydes [1]. This method is a significant advancement in the field of heterocyclic chemistry, enabling precise modification of core ring structures in complex molecules.

1. Key Reaction and Mechanism The transformation operates via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) process [1]. The key features of this reaction are:

- Direct Atom Swap: A carbon-nitrogen (C-N) pair in the pyridine ring is swapped for a carbon-sulfur (C-S) pair, converting a six-membered nitrogen heterocycle into a five-membered sulfur heterocycle.

- Reagent: The process is mediated by elemental sulfur (S), which acts as an amphiphilic reagent [1].

- Critical Intermediate: The reaction proceeds through a streptocyanine intermediate, which reacts with sulfur to simultaneously form the thiophene ring and install an aldehyde group [1].

- Functional Group Tolerance: The method exhibits remarkable functional group tolerance across diverse, drug-like scaffolds, making it suitable for late-stage functionalization of complex molecules [1].

2. Applications in Drug Discovery and Development The ability to perform skeletal editing directly on pyridine cores has profound implications for drug discovery.

- Rapid Diversification: It allows for the rapid diversification of compound libraries without the need for de novo synthesis, saving significant time and resources [1].

- Late-Stage Functionalization: The power of this strategy has been demonstrated through the precise and controllable modification of natural products and drug molecules [1].

- Versatile Handle: The newly incorporated aldehyde moiety (-CHO) on the thiophene product provides an exceptional versatile handle for further downstream derivatization, enabling the synthesis of a wide array of derivatives from a single intermediate [1].

Experimental Protocol

The following protocol is adapted from the seminal work on this skeletal editing approach [1].

Transformation of Pyridines to Thiophene-2-carbaldehydes

Objective: To directly convert an electron-deficient pyridine derivative into a thiophene-2-carbaldehyde via a CN-to-S atom swap.

Materials:

- Starting material: Electron-deficient pyridine substrate

- Reagents: Elemental sulfur (S), additional nucleophile (as specified in the original publication)

- Solvents: As required for the reaction (not specified in available sources)

- Equipment: Standard synthetic glassware, stirring apparatus, inert atmosphere capability (if needed)

Procedure:

- Reaction Setup: Charge a reaction vessel with the pyridine starting material and elemental sulfur.

- Nucleophile Addition: Introduce the required nucleophile to the reaction mixture to initiate the ANORRC process.

- Streptocyanine Formation: The reaction proceeds through the in situ generation of a streptocyanine intermediate.

- Ring Opening and Closing: Elemental sulfur mediates successive electrophilic and nucleophilic additions, leading to ring opening of the pyridine intermediate and subsequent ring closure.

- Thiophene Formation: The ring-closing step simultaneously forges the thiophene heterocycle and installs the formyl group at the 2-position.

- Reaction Monitoring: Monitor the reaction for completion using appropriate analytical techniques (e.g., TLC, LC-MS).

- Work-up and Purification: Upon completion, work up the reaction mixture and purify the crude product using standard techniques (e.g., extraction, chromatography) to isolate the desired thiophene-2-carbaldehyde.

Key Considerations:

- This is an operationally simple method, though specific details on reaction concentration, temperature, time, and work-up are available in the full experimental section of the primary publication [1].

- The protocol is designed as a direct transformation, leveraging the unique reactivity of elemental sulfur.

Summary of Skeletal Editing Method

The table below summarizes the core features of this skeletal editing method for easy comparison with other techniques.

| Feature | Description |

|---|---|

| Transformation | Pyridine to Thiophene-2-carbaldehyde |

| Edit Type | Direct C-N to C-S atom-pair swap [1] |

| Key Reagent | Elemental Sulfur (S) [1] |

| Proposed Mechanism | ANORRC (Addition of Nucleophile, Ring Opening, Ring Closing) [1] |

| Critical Intermediate | Streptocyanine [1] |

| Primary Advantage | Installs a versatile aldehyde handle for further derivatization [1] |

Experimental Workflow

The following diagram illustrates the general workflow for this skeletal editing protocol, from setup to analysis.

Key Considerations for Implementation

- Scope: While the method shows broad functional group tolerance, its performance with specific, highly complex pyridine-containing drugs should be empirically verified. The original publication [1] is the best resource for assessing the full substrate scope.

- Comparison to Other Methods: This CN-to-S swap is distinct from other recent skeletal editing strategies, such as the conversion of pyridines to benzenes via a CN-to-CC atom-pair swap, which uses dearomatization, cycloaddition with alkynes, and retrocyclization [2] [3].

- Consult Primary Source: For complete reproducibility, it is essential to consult the full-text article in the primary journal, which will contain exhaustive details on reaction conditions, substrate scope, and characterization data for all compounds.

References

Comprehensive Application Notes and Protocols: Electrochemical meta-C–H Sulfonylation of Pyridines

Introduction to Pyridine meta-Functionalization

Pyridine rings represent one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry, agricultural chemicals, and materials science. The direct functionalization of pyridines at specific positions has long presented a substantial challenge to synthetic chemists due to the inherent electronic properties of the pyridine ring system. Traditional methods for pyridine modification typically occur at the ortho- or para-positions relative to the nitrogen atom, as these sites are electronically favored for conventional nucleophilic or electrophilic substitution reactions. However, the meta-position of pyridine has remained notoriously difficult to functionalize directly through conventional methods, typically requiring multi-step sequences or elaborate substrate pre-functionalization.

The recent development of electrochemical meta-C–H sulfonylation represents a significant advancement in pyridine chemistry, enabling direct access to meta-sulfonylated pyridines through a novel dearomatization-rearomatization strategy. This protocol utilizes nucleophilic sulfinates as coupling partners under mild electrochemical conditions, providing a complementary approach to existing methods that predominantly rely on electrophilic reagents. The resulting meta-sulfonyl pyridine structural motif constitutes a privileged scaffold in numerous bioactive compounds, including therapeutic agents such as intepirdine (neurological disorders), alvelestat (Alpha-1 antitrypsin deficiency), and various antimicrobial agents [1] [2].

Reaction Overview and Significance

Key Advances and Features

The electrochemical meta-C–H sulfonylation protocol demonstrates several innovative aspects that distinguish it from conventional pyridine functionalization methods:

- Redox-neutral process: The transformation proceeds through a tandem dearomative cycloaddition/electrooxidative C–H sulfonation sequence that maintains redox economy

- Exceptional regiocontrol: The method achieves exclusive meta-selectivity across a broad range of pyridine substrates, including unsubstituted pyridine

- Nucleophilic coupling partners: Utilizes readily available sulfinate salts as nucleophilic reagents, overcoming traditional polarity mismatch challenges

- Metal- and oxidant-free conditions: Eliminates the need for transition metal catalysts or stoichiometric chemical oxidants

- Mild reaction conditions: Conducted at room temperature with constant current electrolysis

- Excellent functional group compatibility: Tolerates a wide range of functional groups, including oxidation-sensitive and easily reduced functionalities

This electrochemical approach addresses longstanding limitations in pyridine meta-functionalization, including harsh reaction conditions, poor regioselectivity, and limited substrate scope associated with classical electrophilic aromatic substitution and transition-metal-catalyzed C–H activation methods [1] [2].

Optimal Reaction Conditions

Table 1: Optimized Reaction Conditions for Electrochemical meta-C–H Sulfonylation

| Parameter | Optimal Condition | Suboptimal Alternatives | Effect of Variation |

|---|---|---|---|

| Current | 5 mA constant current | Lower (3 mA) or higher (8 mA) | Insufficient radical formation or oxidative degradation |

| Electrodes | Graphite felt (anode), Pt plate (cathode) | C|Pt, GF|GF combinations | Reduced efficiency and yield |

| Solvent System | MeOH:CPME (3:1 v/v) | MeOH only, CPME only, other ratios | Poor solubility or decomposition |

| Sulfinate Salt | Sodium benzenesulfinate (PhSO₂Na) | Li, K, Cs, tetrabutylammonium salts | Lower yields observed |

| Electrolyte | nBu₄NBF₄ | None | Moderate efficiency without electrolyte |

| Atmosphere | Inert atmosphere (N₂/Ar) | Ambient air | Yield reduction to 46% due to radical quenching |

| Reaction Time | 1.5 hours electrolysis | Shorter or longer durations | Incomplete conversion or decomposition |

Experimental Protocol

Apparatus and Reagents

Equipment Setup

- Undivided electrochemical cell (10-25 mL volume) equipped with:

- Graphite felt (GF) anode (approximately 1 cm × 1 cm)

- Platinum plate cathode (approximately 1 cm × 1 cm)

- Electrode distance: 5-10 mm separation

- DC power supply capable of delivering constant current (0-10 mA range)

- Magnetic stirrer with temperature control

- Standard Schlenk line for inert atmosphere operations (optional but recommended)

Reagents and Materials

- Oxazino-pyridine intermediate (1a', 0.2 mmol, 1.0 equiv)

- Sodium benzenesulfinate (2a, 0.3 mmol, 1.5 equiv)

- Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄, 0.1 M in reaction solvent)

- Anhydrous methanol (HPLC grade)

- Cyclopentyl methyl ether (CPME) (anhydrous)

- Aqueous acid solution (1M HCl or 1M H₂SO₄)

- Extraction solvents: Ethyl acetate, brine, anhydrous Na₂SO₄

- Purification materials: TLC plates, silica gel for column chromatography

Safety Considerations

- Conduct all operations with appropriate personal protective equipment (safety glasses, gloves, lab coat)

- Handle electrochemical equipment with care, ensuring proper insulation

- Work in a well-ventilated area or fume hood when using organic solvents

- Be aware of potential gas evolution (hydrogen) during electrolysis [1] [2]

Step-by-Step Procedure

Step 1: Reaction Setup

- Prepare the electrochemical cell by positioning electrodes (graphite felt anode and platinum plate cathode) approximately 5-10 mm apart

- Add the oxazino-pyridine substrate 1a' (0.2 mmol) to the cell followed by sodium benzenesulfinate 2a (0.3 mmol)

- Dissolve nBu₄NBF₄ electrolyte (0.1 M) in a 3:1 mixture of anhydrous MeOH and CPME (total volume 4-6 mL)

- Transfer the electrolyte solution to the electrochemical cell, ensuring complete dissolution of substrates and immersion of electrodes

- Place the cell under an inert atmosphere (N₂ or Ar) by purging for 5-10 minutes to exclude oxygen

Step 2: Electrolysis

- Connect the electrodes to the DC power supply (graphite felt to positive terminal, platinum plate to negative terminal)

- Apply a constant current of 5 mA to the reaction mixture while stirring at room temperature

- Continue electrolysis for 1.5 hours, monitoring the reaction progress (the solution may gradually darken)

- After completion, turn off the power supply and disconnect the electrodes

Step 3: Work-up and Rearomatization

- Transfer the reaction mixture to a round-bottom flask, removing electrodes with solvent rinse

- Add aqueous acid (1M HCl, 5 mL) and heat the mixture at 60°C for 1-2 hours to promote rearomatization

- After cooling to room temperature, neutralize the mixture with aqueous NaHCO₃ solution

- Extract the product with ethyl acetate (3 × 10 mL), combine organic extracts, and wash with brine (10 mL)

- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure

Step 4: Purification and Analysis

- Purify the crude product by column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient

- Analyze the purified meta-sulfonylated pyridine by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and purity

- Compare the spectroscopic data with literature values to verify the meta-substitution pattern [1] [2]

Substrate Scope and Applications

Sulfinate Components

The electrochemical meta-C–H sulfonylation protocol demonstrates remarkable versatility with respect to sulfinate coupling partners. Both electron-rich and electron-deficient aromatic sulfinates undergo efficient coupling, with substituents at ortho, meta, or para positions generally well-tolerated.

Table 2: Scope of Sulfinate Coupling Partners

| Sulfinate Type | Example Substituents | Yield Range | Notes |

|---|---|---|---|

| Aromatic Sulfinates | -H, -OMe, -F, -Cl, -Br, -I, -CF₃, -OCF₃, -COMe, -COOMe, -CONR₂, -NO₂ | 60-85% | Ortho-substitution may slightly reduce yield |

| Fused Aromatic Systems | Naphthyl, anthracenyl | 65-75% | Bulkier systems require slight adjustment |

| Heteroaromatic Sulfinates | Pyridyl, thienyl, furyl | 55-70% | Coordination may affect efficiency |

| Alkenyl Sulfinates | Vinyl, styrenyl | 50-65% | Potential for competing reactions |

| Primary Alkyl Sulfinates | Methyl, ethyl, propyl, butyl | 60-75% | No desulfinative byproducts observed |

| Secondary Alkyl Sulfinates | Cyclohexyl, isopropyl | 55-65% | Steric hindrance may limit yield |

| Tertiary Alkyl Sulfinates | tert-Butyl | <20% | Significant steric limitations |

The protocol exhibits excellent functional group compatibility, with oxidation-sensitive functionalities such as formyl (13) and amino groups (22) remaining intact under the electrochemical conditions. Similarly, easily reduced nitro groups (19) are well-tolerated. Halogenated substrates (chloro (9, 10), bromo (11), and iodo (12)) undergo selective meta-sulfonylation without competing side reactions, showcasing the orthogonality of this method to traditional transition-metal-catalyzed cross-coupling processes [1].

Pyridine Components

The reaction demonstrates broad applicability across diverse pyridine substrates, ranging from simple unsubstituted pyridine to variously substituted derivatives.

Table 3: Scope of Pyridine Substrates

| Pyridine Type | Substitution Pattern | Yield Range | Notes |

|---|---|---|---|

| Unsubstituted Pyridine | None | 70-75% | Benchmark substrate |

| 2-Substituted Pyridines | -Me, -OMe, -Ph | 65-75% | Steric effects minimal |

| 3-Substituted Pyridines | -Me, -OMe, -halogen | 60-70% | Maintains high meta-selectivity |

| 4-Substituted Pyridines | -Me, -OMe, -halogen | 65-75% | Electronic effects moderate |

| Disubstituted Pyridines | 2,6-, 3,5-, 2,4-patterns | 55-70% | Steric hindrance may reduce yield |

| Polypyridine Compounds | Bipyridines, phenanthrolines | 50-65% | Chemoselective for less hindered ring |

The method achieves perfect regiocontrol for meta-functionalization across all substrate classes, with no observed double meta-sulfonation even with unsubstituted pyridine. When multiple pyridine rings are present in a single molecule, the reaction demonstrates high chemoselectivity toward the less sterically hindered pyridine, enabling selective mono-meta-functionalization of polypyridine compounds [1] [2].

Reaction Mechanism and Workflow

Mechanistic Pathway

The electrochemical meta-C–H sulfonylation proceeds through a sophisticated dearomatization-rearomatization sequence that enables the unusual meta-selectivity:

Initial dearomatization: The pyridine substrate is pre-converted to an oxazino-pyridine intermediate through dearomative cycloaddition, creating an electron-rich dienamine system

Electrochemical generation of sulfonyl radicals: Sulfinate anions undergo single-electron oxidation at the anode to generate sulfonyl radicals, with methanol potentially serving as a proton shuttle to facilitate hydrogen evolution at the cathode

Radical trapping: The electron-rich oxazino-pyridine intermediate efficiently traps the electrophilic sulfonyl radicals at the most nucleophilic position (β to nitrogen), corresponding to the meta-position after rearomatization

Electrooxidative C–H sulfonation: The radical adduct undergoes anodic oxidation to form a cationic intermediate, with concurrent hydrogen evolution at the cathode

Acid-promoted rearomatization: Treatment with aqueous acid restores aromaticity and releases the meta-sulfonylated pyridine product

This mechanism bypasses the traditional polarity mismatch associated with direct nucleophilic functionalization of electron-deficient pyridines by temporarily converting the aromatic system into an electron-rich intermediate that readily engages with electrophilic radical species [1] [2].

Visual Reaction Workflow

The following Graphviz diagram illustrates the complete experimental workflow and mechanistic pathway:

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for Electrochemical meta-C–H Sulfonylation

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low Yield | Insufficient current, oxygen contamination, improper electrode setup | Increase current to 5 mA, ensure inert atmosphere, verify electrode connections | Pre-purge solvent with inert gas, check power supply calibration |

| Decomposition | Excessive current, prolonged electrolysis, impurity in starting materials | Reduce current density, optimize reaction time, purify starting materials | Use fresh solvent, monitor reaction by TLC, control temperature |

| Poor Solubility | Inappropriate solvent ratio, high substrate concentration | Adjust MeOH:CPME ratio, dilute reaction mixture | Test solubility before electrolysis, consider alternative solvents |

| No Reaction | Incorrect polarity, depleted electrolyte, inactive electrodes | Verify electrode connections (GF+, Pt-), fresh electrolyte, clean electrodes | Calibrate equipment before use, prepare fresh electrolyte solution |

| Mixed Regioisomers | Incomplete dearomatization, improper oxazino-pyridine formation | Verify oxazino-pyridine quality, optimize dearomatization conditions | Characterize intermediate before use, follow preparation protocol strictly |

| Scale-up Issues | Inefficient mass transfer, electrode surface area limitations | Increase electrode surface area, enhance stirring, flow cell design | Use divided cell for large scale, optimize electrode configuration |

Analytical Techniques and Monitoring

Reaction Monitoring

- Thin Layer Chromatography (TLC): Regular sampling during electrolysis and rearomatization

- Gas Chromatography (GC): Headspace analysis for hydrogen evolution confirmation

- In-situ NMR: For reaction optimization and mechanistic studies

Product Characterization

- ¹H and ¹³C NMR Spectroscopy: Confirm meta-substitution pattern through chemical shifts and coupling constants [3]

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and purity

- HPLC Analysis: Assess purity and detect potential regioisomers [4] [5]

For rapid reaction optimization, recent advances in quantitative ¹⁹F NMR spectroscopy using benchtop NMR spectrometers provide an efficient method for reaction screening and quantification, particularly when using fluorinated model substrates [6].

Applications in Drug Discovery and Development

The electrochemical meta-C–H sulfonylation protocol enables efficient access to pharmaceutically relevant compounds containing the meta-sulfonyl pyridine motif. This methodology facilitates:

- Late-stage functionalization of complex pyridine-containing drug candidates

- Diversification of compound libraries for structure-activity relationship studies

- Streamlined synthesis of bioactive molecules such as intepirdine analogs

- Preparation of molecular scaffolds for materials science applications

The orthogonality of this method to traditional cross-coupling chemistry enables sequential functionalization strategies, where halogenated meta-sulfonylated pyridines serve as platforms for further elaboration through transition-metal-catalyzed reactions [1] [2].

Alternative Approaches

While the electrochemical method represents a significant advancement, complementary approaches for pyridine meta-functionalization have emerged:

- Visible-light-induced meta-sulfonylation using electron donor-acceptor (EDA) complexes between iodide ions and sulfonyl chlorides under photocatalyst-free conditions [7]

- Transition-metal-catalyzed C–H activation approaches, though these often require specialized directing groups or complex catalyst systems

- Classical electrophilic aromatic substitution under harsh conditions with limited regiocontrol

Each method presents distinct advantages and limitations, with the electrochemical approach offering an optimal balance of mild conditions, exceptional regioselectivity, and broad substrate scope.

Conclusion

The electrochemical meta-C–H sulfonylation of pyridines represents a transformative methodology for the direct functionalization of pyridines at the challenging meta-position. This protocol combines exclusive regiocontrol with remarkable functional group tolerance under mild, metal-free electrochemical conditions. The dearomatization-rearomatization strategy successfully addresses the inherent polarity mismatch associated with nucleophilic functionalization of electron-deficient pyridines, enabling the use of readily available sulfinate salts as coupling partners.

The comprehensive protocol detailed in these Application Notes provides researchers with a robust and practical synthetic tool for accessing valuable meta-sulfonylated pyridines, which serve as key structural motifs in pharmaceutical compounds, agrochemicals, and functional materials. The continued development of such electrochemical transformations promises to expand the synthetic chemist's toolbox with increasingly sustainable and efficient methodologies.

References

- 1. - Electrochemical – meta of C with... H sulfonylation pyridines [nature.com]

- 2. - Electrochemical of meta with... C H Sulfonylation Pyridines [researchsquare.com]

- 3. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 4. analysis and HPLC of peptides purification [pubmed.ncbi.nlm.nih.gov]

- 5. of naturally occurring peptides by... | Nature Purification Protocols [nature.com]

- 6. Rapid reaction optimization by robust and... | Nature Protocols [nature.com]

- 7. Visible-light-induced meta -selective sulfonylation of pyridine via an... [pubs.rsc.org]

Comprehensive Analytical Methods for Sulfide Determination in Aqueous Matrices: Application Notes and Protocols

Introduction

Sulfide determination in aqueous matrices represents a critical analytical challenge for environmental monitoring, pharmaceutical development, and industrial processes. Sulfide species, including free sulfide (S²⁻), hydrogen sulfide (H₂S), and inorganic polysulfides (Sₓ²⁻), play significant roles in biological systems, environmental cycling, and therapeutic applications. The accurate quantification of these compounds is complicated by their reactivity, volatility, and rapid oxidation in aqueous environments. Recent research has revealed the importance of hydrogen sulfide as a gasotransmitter with potential applications in conditions ranging from neurodegenerative diseases to cardiovascular disorders, making reliable detection methods increasingly important for pharmaceutical development [1].

The analytical significance of sulfide determination spans multiple disciplines. In environmental science, sulfide monitoring helps assess aquatic system health, pollution levels, and biogeochemical cycling. In pharmaceutical research, understanding sulfide kinetics and dynamics requires methods capable of detecting sulfides at physiologically relevant concentrations (nanomolar to micromolar ranges) [1]. This application note provides a comprehensive overview of established and emerging sulfide detection methodologies, detailed protocols for implementation, and guidance for method selection based on specific analytical requirements.

Method Summaries and Selection Guidance

Comparison of Sulfide Detection Techniques

Table 1: Comprehensive comparison of sulfide detection methods

| Method | Detection Principle | Linear Range | Detection Limit | Analysis Time | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| Methylene Blue Colorimetric | Reaction with N,N-diethyl-p-phenylenediamine in acidic medium with Fe³⁺ | μM to mM range [1] | ~μM range [1] | ~20 minutes [1] | Simple, inexpensive, established protocol | Moderate sensitivity, interference from other sulfur species |

| HPLC with Derivatization | Derivatization with methyl trifluoromethanesulfonate followed by HPLC-UV separation | Varies with detection | 15-70 nM for individual polysulfides [2] | ~30 minutes including derivatization [2] | Speciation capability, good sensitivity | Complex sample preparation, requires derivatization |

| Voltametric | Electrochemical reduction at specific potentials | Wide dynamic range | nM range [1] | Minutes (rapid) [1] | High sensitivity, minimal sample preparation | Electrode maintenance required, matrix effects |

| Amperometric | Current measurement from sulfide oxidation | Wide dynamic range | pM to nM range [1] | Minutes (rapid) [1] | Excellent sensitivity, real-time monitoring | Specialized equipment, calibration sensitive |

| ICP-AES/OES | Plasma excitation with spectral detection | 5 μg/L to 25 mg/L [3] | 5-6 μg/L [3] | ~5-10 minutes | Element-specific, minimal interferences | Cannot distinguish sulfide species, expensive instrumentation |

| Anodic Stripping Voltammetry (ASV) | Indirect via Cd²⁺ precipitation and ASV detection | 1.5-7.0 × 10⁻⁶ mol/L (adjustable) [4] | 1.3 × 10⁻⁸ mol/L [4] | ~15-20 minutes | Exceptional sensitivity, low interference | Indirect measurement, multiple steps |

Method Selection Workflow

To assist researchers in selecting the most appropriate sulfide detection method for their specific application, the following decision workflow is provided:

Detailed Experimental Protocols

Methylene Blue Colorimetric Method

3.1.1 Principle

The methylene blue method relies on the reaction of sulfide with N,N-diethyl-p-phenylenediamine in acidic conditions in the presence of ferric ions to form the characteristic blue-colored methylene blue dye [1]. The intensity of the color formed is proportional to the sulfide concentration in the sample and can be quantified spectrophotometrically at 671 nm.

3.1.2 Reagents and Equipment

- N,N-diethyl-p-phenylenediamine solution: Add 33 μL of N,N-diethyl-p-phenylenediamine to 10 mL of 7.2 M hydrochloric acid [1]

- Ferric chloride solution: Add 48 mg of FeCl₃ to 10 mL of 1.2 M hydrochloric acid [1]

- Mixed diamine reagent: Combine equal volumes of the two solutions above

- Sulfide stock solution (1000 mg/L): Prepare daily by dissolving crystal Na₂S·9H₂O in deoxygenated water [4]

- Spectrophotometer or microplate reader capable of measuring at 671 nm

- Pipettes and volumetric flasks

- Cuvettes or 96-well plates

3.1.3 Step-by-Step Procedure

- Standard preparation: Prepare sulfide standards in the concentration range of 0.1-10 μM by serial dilution of the stock solution with appropriate matrix (e.g., simulated tear fluid, phosphate-buffered saline, or water samples) [1]

- Sample preparation: For unknown samples, ensure appropriate preservation (acidification, oxygen exclusion) and dilute if necessary to fall within the calibration range

- Color development:

- Add 20 μL of mixed diamine reagent to 1 mL of standard or sample solution

- Vortex mix thoroughly and let stand undisturbed for 10 minutes at room temperature for color development [1]

- Absorbance measurement:

- Transfer 200 μL of the developed solution to a 96-well plate or cuvette

- Measure absorbance at 671 nm against a reagent blank [1]

- Quantification:

- Prepare a calibration curve from the standard absorbance values

- Calculate unknown concentrations from the linear regression equation

3.1.4 Important Notes

- Fresh preparation: The sulfide stock solution and mixed diamine reagent should be prepared fresh daily for optimal results

- Matrix matching: Ensure that standards are prepared in a matrix similar to the samples to minimize matrix effects

- Interference management: Strong reducing agents can interfere; consider appropriate sample pretreatment if interferences are suspected

- Timing: The color development time should be strictly controlled as the color may continue to develop slowly beyond the recommended 10 minutes

HPLC with Derivatization for Polysulfide Speciation

3.2.1 Principle

This method involves rapid, single-phase derivatization of inorganic polysulfides with methyl trifluoromethanesulfonate (methyl triflate) to form dimethylpolysulfanes, which are then separated by reverse-phase HPLC and detected by UV absorption [2]. This method enables quantification of individual polysulfide species (S₃²⁻ to S₈²⁻) in aquatic systems.

3.2.2 Reagents and Equipment

- Methyl triflate derivatization reagent (handle in fume hood due to toxicity and reactivity)

- HPLC-grade solvents: n-dodecane, acetonitrile, ammonium formate

- Mobile phase: Acetonitrile and ammonium formate (15 mM; 70:30 v/v) [1]

- Polysulfide standards: Prepare from purified polysulfide salts or by reacting sulfide with elemental sulfur

- HPLC system with UV-Vis detector capable of monitoring at 254-280 nm

- C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 μm)

- Centrifuge and sample vials

3.2.3 Step-by-Step Procedure

- Sample preservation: Collect samples with minimal headspace and analyze immediately or preserve by freezing under anaerobic conditions

- Derivatization:

- To 5 mL of sample, add 100 μL of methyl triflate under anaerobic conditions

- Shake vigorously for 30 seconds and allow to react for 5 minutes [2]

- Extraction and preconcentration (for low concentrations):

- Add 2 mL of n-hexane and vortex for 1 minute

- Separate organic layer and evaporate to dryness under gentle nitrogen stream

- Redissolve in 100 μL of n-dodecane for HPLC analysis [2]

- HPLC analysis:

- Inject 20 μL of derivatized sample or concentrate

- Use isocratic elution with mobile phase at flow rate of 1.2 mL/min

- Monitor detection at 254-280 nm

- Total run time: approximately 6 minutes [1]

- Identification and quantification:

- Identify peaks based on retention times of standards

- Quantify using external calibration curves for each polysulfide species

3.2.4 Important Notes

- Anaerobic technique: Essential throughout sample handling to prevent oxidation of sulfide species

- Standard preparation: Individual polysulfide standards should be prepared and characterized to confirm retention times

- Matrix effects: For complex matrices, method validation with standard additions is recommended

- Detection limits: Can be improved to 15-70 nM for individual polysulfides with aggressive preconcentration [2]

Voltametric/Amperometric Methods

3.3.1 Principle

Voltametric methods are based on the electrochemical reduction of sulfur species at specific potentials, while amperometric methods measure the current generated from sulfide oxidation at a constant applied potential [1]. These methods offer exceptional sensitivity and are suitable for real-time monitoring of sulfide dynamics.

3.3.2 Reagents and Equipment

- Antioxidant buffer: 25 g sodium salicylate, 6.5 g ascorbic acid, and 8.5 g NaOH in 100 mL deionized water, heated to 60°C with stirring [1]

- Diluted antioxidant buffer (DAOB): Prepare by four-fold dilution of the stock antioxidant buffer

- Sulfide standard solution (1000 μM): Dissolve 0.056 g of NaSH in 100 mL DAOB [1]

- Electrochemical workstation with three-electrode configuration

- Working electrodes: Lazar sulfide electrode (for voltametry) or ISO-100-H2S sensor (for amperometry)

- Reference electrode: Saturated calomel or Ag/AgCl

- Counter electrode: Platinum wire

3.3.3 Step-by-Step Procedure

Voltametric Method:

- Electrode preparation: Soak the sulfide electrode in the lowest NaSH concentration (e.g., 0.1 μM) for 30 minutes before use [1]

- System calibration:

- Rinse electrode with deionized water and record baseline in DAOB

- Add standard solutions from lowest to highest concentration (0.1-100 μM)

- Record stabilized reading (mV) for each concentration after signal stabilization [1]

- Sample measurement:

- Place sample in electrochemical cell with DAOB (1:1 dilution)

- Record signal response and calculate concentration from calibration curve

Amperometric Method:

- Electrode polarization: Immerse and polarize the H₂S sensor in 20 mL of 0.1 M PBS for 12 hours before first use [1]

- Standard preparation: Prepare sulfide standards in argon-degassed EDTA solution to prevent oxidation [1]

- Calibration:

- Immerse polarized sensor in 20 mL of 0.05 M PBS

- Add standard concentrations and record stable current readings

- Construct calibration curve of current versus concentration

- Sample analysis: Measure samples under identical conditions and calculate concentrations from calibration curve

3.3.4 Important Notes

- Oxygen exclusion: Essential for maintaining sulfide stability during analysis

- Temperature control: Maintain constant temperature during measurements as temperature affects electrode response

- Interference management: Antioxidant buffer helps minimize interference from oxygen and other electroactive species

- Electrode maintenance: Regular calibration and proper storage according to manufacturer instructions are critical for reliable performance

ICP-OES Method for Total Sulfide Determination

3.4.1 Principle

This method involves sample digestion followed by determination of total sulfur content using inductively coupled plasma optical emission spectrometry (ICP-OES). The high-temperature plasma excites sulfur atoms, which then emit characteristic light at 180.669 nm upon returning to ground state [3] [5].

3.4.2 Reagents and Equipment

- Digestion acids: Electronic-grade nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) [5]

- Aqua regia: Freshly prepared 3:1 ratio of HCl:HNO₃

- Sulfur standard solution (1000 mg/L) for calibration

- Anti-corrosion acid digestion bombs with PTFE inner tanks [5]

- ICP-OES system with sulfur emission line capability

- Anti-corrosion electric heating oven capable of maintaining 180°C

- Analytical balance with 0.1 mg precision

3.4.3 Step-by-Step Procedure

- Sample digestion:

- Accurately weigh 40 mg of sample into digestion bomb

- Add 2 mL of aqua regia and 0.5 mL of HF

- Seal bomb and digest at 180°C for 12 hours in oven [5]

- Digest processing:

- Cool to room temperature and carefully open bomb

- Transfer digest to 40 mL volumetric flask and dilute to volume with ultrapure water

- ICP-OES analysis:

- Set instrument parameters: RF power 1300 W, carrier gas 0.9 L/min, auxiliary gas 1.2 L/min, plasma gas 15 L/min [5]

- Set wavelength to 180.669 nm for sulfur detection

- Introduce samples via nebulizer and record emission intensity

- Quantification:

- Prepare calibration standards covering expected concentration range (0.05-100 mg/L)

- Construct calibration curve and calculate sample concentrations

3.4.4 Important Notes

- Safety precautions: Hydrofluoric acid requires special handling; use appropriate PPE and digestion bombs

- Blanks: Include method blanks with each digestion batch to account for background sulfur

- Certified reference materials: Process CRMs simultaneously with samples for quality control

- Detection limits: Method detection limits of 5-6 μg/L are achievable with optimized conditions [3]

Troubleshooting and Optimization

Common Issues and Solutions

Table 2: Troubleshooting guide for sulfide analysis

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor reproducibility | Sulfide oxidation, volatile loss | Use anaerobic techniques, add antioxidant preservatives, minimize sample handling |

| Low recovery in spiked samples | Matrix interference, sulfide adsorption | Use standard additions method, add EDTA to complex metals, use appropriate container materials |

| High background signal | Contaminated reagents, impurity interference | Use high-purity reagents, include method blanks, purify reagents if necessary |

| Non-linear calibration | Concentration outside linear range, chemical interferences | Dilute samples, check for interfering species, use matrix-matched standards |

| Drifting electrochemical signals | Electrode fouling, temperature fluctuations | Clean electrodes regularly, use consistent temperature control, implement regular recalibration |

| Incomplete polysulfide derivatization | Inadequate mixing, reagent degradation | Ensure vigorous shaking, prepare fresh derivatization reagent, check reagent quality |

Data Quality Assurance

- Standard reference materials: Use certified reference materials such as GBW07267 (Pyrite), GBW07268 (Chalcopyrite), or NRC WMS-1a (massive sulfide) where appropriate [5]

- Spike recovery tests: Perform regularly (75-125% recovery generally acceptable)

- Duplicate analysis: Analyze at least 10% of samples in duplicate

- Detection limit determination: Calculate based on 3× standard deviation of blank measurements

- Calibration verification: Include continuing calibration verification standards after every 10-15 samples

Application Examples

Environmental Water Monitoring

The methylene blue method has been successfully applied to determine sulfide in various water samples, including wastewater, lake water, and spring water [4]. For trace-level determination in environmental waters, the anodic stripping voltammetry method with mercury-film electrode has demonstrated exceptional sensitivity with detection limits of 1.3 × 10⁻⁸ mol/L, enabling determination of sulfide in sediment pore waters and other challenging matrices [4].

Pharmaceutical Research

In pharmaceutical applications focusing on H₂S as a gasotransmitter, amperometric and voltametric methods have proven valuable for quantifying sulfide release from donors like GYY 4137 and NaSH in physiological concentrations (nanomolar to micromolar range) [1]. These methods enable real-time monitoring of H₂S release kinetics, providing critical information for drug development.

Polysulfide Speciation in Aquatic Systems

The methyl triflate derivatization method has been used to determine inorganic polysulfide distributions in groundwater, seawater, and surface water [2]. This method has revealed differences in polysulfide speciation between water wells in central and southern Israel, with summary polysulfide concentrations (S₄²⁻-S₇²⁻) of 0.14-0.75 μM in the central region and substantially higher concentrations of 2.3-4.6 μM in the southern region [6].

Conclusion

The selection of an appropriate analytical method for sulfide determination in aqueous matrices requires careful consideration of the specific application requirements, including sensitivity needs, speciation requirements, matrix complexity, and available instrumentation. For routine total sulfide determination, the methylene blue method offers a robust and accessible approach. When speciation information is required, HPLC with derivatization provides detailed polysulfide distribution data. For the highest sensitivity requirements, particularly in pharmaceutical research, electrochemical methods offer unparalleled detection limits in the nanomolar to picomolar range. Proper sample handling to prevent sulfide loss through oxidation or volatilization remains critical across all methods, as does appropriate validation for the specific matrix being analyzed.

References

- 1. Comparison of colorimetric, spectroscopic and electrochemical... [pmc.ncbi.nlm.nih.gov]

- 2. for the determination of Method polysulfide distribution in... inorganic [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel and sensitive methods for the determination of... [pubmed.ncbi.nlm.nih.gov]

- 4. Indirect determination of sulfide ions in water samples at trace level by... [pubs.rsc.org]

- 5. Accurate determination of high sulfur content in sulfide samples: an... [jast-journal.springeropen.com]

- 6. (PDF) Method for the Determination of Inorganic Polysulfide... [academia.edu]

Application Notes: Screening Pyridine Derivatives as Inhibitors of H2S-Synthesizing Enzymes

References

- 1. Screening Pyridine Derivatives against Human Hydrogen... [pubmed.ncbi.nlm.nih.gov]

- 2. Screening Pyridine Derivatives against Human Hydrogen... [nature.com]

- 3. Therapeutic potential of endogenous hydrogen sulfide inhibition in... [spandidos-publications.com]

- 4. Pan- inhibition of the three H restrains... 2 S synthesizing enzymes [cancerci.biomedcentral.com]

- 5. Mechanism-based and computational modeling of hydrogen sulfide ... [pmc.ncbi.nlm.nih.gov]

- 6. Screening Pyridine Derivatives against Human Hydrogen... [jascoinc.com]

Comprehensive Application Notes and Protocols: Flow-Based Approaches for Sulfide Determination

Introduction to Sulfide Analysis and Flow Techniques

The accurate determination of sulfide ions in environmental and biological matrices represents a critical analytical challenge with significant implications for environmental monitoring, industrial processes, and pharmaceutical development. Sulfide species, particularly in aqueous systems, exhibit high reactivity and volatility, necessitating analytical approaches that can minimize analyte loss and matrix interference. Traditional batch methods for sulfide determination often suffer from inconsistency and analytical artifacts due to prolonged sample handling. Flow-based analytical techniques have emerged as powerful alternatives that address these limitations through automated handling, miniaturized systems, and controlled reaction conditions.

Flow-based methods encompass several related techniques including Flow Injection Analysis (FIA), Multisyringe Flow Injection Analysis (MSFIA), and related flow-stream approaches. These methods share the fundamental principle of introducing a liquid sample into a continuous flow of carrier solution where it undergoes specific chemical reactions before detection. The closed-system environment prevents sulfide oxidation and volatilization while enabling high reproducibility and analytical throughput. These characteristics make flow-based approaches particularly suitable for the determination of unstable analytes like sulfide across diverse sample matrices including wastewater, biological fluids, and pharmaceutical formulations [1] [2].

The principle of flow-based sulfide analysis relies on the precise manipulation of the sample zone within a continuous flow stream, where hydrodynamic control and timing become critical analytical parameters. As the sample moves through the system, it can undergo various processes including derivatization, separation, and preconcentration before reaching an appropriate detector. This controlled manipulation enables the implementation of sophisticated analytical methodologies in a robust and automated format suitable for both laboratory analysis and online monitoring applications [3] [4].

Comparison of Flow-Based Sulfide Detection Methods

The analytical landscape for sulfide determination features several flow-based approaches with different detection schemes, each offering distinct advantages and limitations. The selection of an appropriate method depends on factors including required sensitivity, sample matrix complexity, equipment availability, and analysis throughput. The table below summarizes the key characteristics of major flow-based sulfide detection methods:

Table 1: Performance comparison of flow-based methods for sulfide determination

| Method | Detection Principle | Linear Range | Limit of Detection | Analysis Throughput | Key Applications |

|---|---|---|---|---|---|

| Solid-Phase Spectrophotometry | Methylene blue formation & reflectance measurement | 20-200 μg/L | 2.9 μg/L | 8 samples/hour | Environmental waters, wastewater [2] |

| Amperometric Detection | Electrocatalytic oxidation at modified electrode | 0.5-100 μM | 0.3 μM | Not specified | Wastewater analysis [4] |

| Colorimetric with Diffusion Scrubber | Methylene blue formation & LED-photodiode detection | Not specified | 5.6 μmol/L | Not specified | Turbid water samples [3] |

| Ion Chromatography with Electrochemical Detection | Separation with Pd-modified electrode detection | 0.5-350 μM | 0.3 μM (15 pmol) | Not specified | Human blood serum [5] |

| Flow-Batch Porous Membrane Diffusion | Gas separation and colorimetric detection | Not specified | 5.6 μmol/L | Not specified | Turbid wastewater without filtration [3] |

Each method demonstrates particular strengths for specific application scenarios. The solid-phase spectrophotometric approach provides excellent sensitivity through effective analyte preconcentration and is particularly suitable for trace-level determination in environmental waters. In contrast, electrochemical methods (amperometric and ion chromatography) offer high selectivity with minimal sample preparation, making them appropriate for complex matrices like biological fluids. The colorimetric diffusion scrubber system addresses the challenge of turbid samples by incorporating gas-phase separation, effectively eliminating matrix interference from particulate matter [3] [5] [4].

Recent advancements in flow-based sulfide determination have focused on miniaturization, automation, and green analytical chemistry. The development of multisyringe flow injection systems represents significant progress toward complete automation with improved precision and reagent economy. Similarly, the incorporation of solid-phase extraction techniques and modified electrodes has enabled both preconcentration and matrix isolation, addressing the dual challenges of sensitivity and selectivity. These technological innovations have expanded the application of flow-based sulfide analysis to increasingly complex sample matrices while maintaining the method robustness required for regulatory compliance and research applications [2].

Detailed Experimental Protocols

Solid-Phase Spectrophotometric Method Using Multisyringe Flow Injection Analysis

The multisyringe flow injection system coupled with solid-phase spectrophotometry provides a highly sensitive approach for sulfide determination in water matrices. This protocol is adapted from the method described by Miro et al. (2005) with detailed specifications for implementation [2].

3.1.1 Reagent Preparation

- Carrier solution: Prepare 0.5 M hydrochloric acid solution using high-purity concentrated HCl and deionized water.

- N,N-dimethyl-p-phenylenediamine (DMPD) solution: Dissolve 1.0 g of DMPD in 100 mL of 0.5 M HCl. Store in an amber bottle at 4°C when not in use.

- Iron(III) solution: Prepare a 2.0 M solution of FeCl₃·6H₂O in 0.5 M HCl.

- Standard sulfide stock solution (1000 mg/L): Dissolve 2.4 g of Na₂S·9H₂O in 500 mL of deoxygenated deionized water. Standardize the solution iodometrically. Prepare working standards daily by appropriate dilution with deoxygenated water.

- Regeneration solution: Prepare a solution containing 50% ethanol and 0.1 M HCl.

3.1.2 Instrumentation and System Setup

- Multisyringe module: Configure with four syringes (5-10 mL capacity) connected to a multi-position selection valve.

- Detection system: Utilize a flow-through optode cell with C₁₈ solid-phase extraction disk coupled to a fiber-optic reflectance probe connected to a miniature spectrophotometer with LED light source (670 nm).

- Manifold configuration:

- Syringe 1: Carrier solution (0.5 M HCl)

- Syringe 2: DMPD reagent solution

- Syringe 3: Fe(III) oxidant solution

- Syringe 4: Regeneration solution

- System operation: Implement the following sequence under computer control:

- Propulsion phase: Simultaneously dispense all solutions to merge carrier, DMPD, and Fe(III) streams.

- Reaction phase: Mix with injected sample (2.9 mL) to form methylene blue dye.

- Preconcentration phase: Deliver reaction products to C₁₈ disk for extraction.

- Detection phase: Measure reflectance at 670 nm.

- Regeneration phase: Clean disk with regeneration solution followed by carrier solution.

3.1.3 Analytical Procedure

- System initialization: precondition the C₁₈ disk with 5 mL of regeneration solution followed by 10 mL of carrier solution until a stable baseline is achieved.

- Calibration: Inject a series of sulfide standards (20-200 μg/L) in triplicate to establish the calibration curve.

- Sample analysis: Introduce filtered water samples (freshwater, seawater, or wastewater) using the identical procedure applied to standards.

- Quality control: Include blank and spiked samples with each analytical batch to verify method performance.

- Regeneration: After each measurement, implement the double regeneration protocol with 2 mL of regeneration solution followed by 5 mL of carrier solution.

Table 2: Optimal chemical and hydrodynamic parameters for solid-phase spectrophotometric sulfide determination

| Parameter | Optimal Condition | Effect on Analysis |

|---|---|---|

| HCl Concentration | 0.5 M | Controls reaction kinetics and methylene blue formation efficiency |

| DMPD Concentration | 1% (w/v) | Sufficient for complete reaction with sulfide |

| Fe(III) Concentration | 2.0 M | Optimizes oxidation without precipitate formation |

| Sample Volume | 2.9 mL | Balances preconcentration factor with analysis time |

| Flow Rate | 3.2 mL/min | Maximizes reaction yield and extraction efficiency |

| Detection Wavelength | 670 nm | Corresponds to methylene blue absorption maximum |

Amperometric Detection Using Prussian Blue Modified Electrode

This protocol describes the determination of sulfide using flow injection analysis with amperometric detection based on a Prussian Blue modified glassy carbon electrode (PB/GCE). The method provides excellent sensitivity and is particularly suitable for wastewater analysis [4].

3.2.1 Electrode Preparation and Modification

- Electrode pretreatment: Polish the glassy carbon electrode (3 mm diameter) successively with 1.0, 0.3, and 0.05 μm alumina slurry on a microcloth. Rinse thoroughly with deionized water between polishing steps.

- Electrochemical activation: Perform cyclic voltammetry in 0.1 M KCl solution from -0.2 to +0.8 V (vs. Ag/AgCl) at 100 mV/s until stable voltammogram is obtained.

- Prussian Blue modification: Transfer the activated electrode to a solution containing 2.0 mM K₃Fe(CN)₆ and 2.0 mM FeCl₃ in 0.1 M KCl + 0.1 M HCl. Apply a constant potential of +0.40 V for 60 seconds under stirring conditions. Rinse the modified electrode thoroughly with deionized water.

- Electrode stabilization: Condition the PB/GCE in the carrier solution (pH 8.0 Britton-Robinson buffer) by applying the working potential (+150 mV) until a stable baseline current is achieved.

3.2.2 FIA System Configuration

- Carrier solution: Prepare Britton-Robinson buffer (pH 8.0) containing 0.1 M KCl.

- Flow cell: Utilize a homemade flow electrochemical cell with the PB/GCE as working electrode, Ag/AgCl/KClsat reference electrode, and platinum auxiliary electrode.

- Flow injection parameters:

- Flow rate: 1.4 mL/min

- Injection volume: 100 μL

- Transmission tubing length: 10 cm

- Applied potential: +150 mV vs. Ag/AgCl

3.2.3 Analysis Procedure

- System equilibration: Pump carrier solution through the system at 1.4 mL/min for at least 30 minutes while applying the working potential until a stable baseline is established.

- Calibration: Inject sulfide standards (0.5-100 μM) in triplicate to construct the calibration curve recording the peak current response.

- Sample analysis: Inject filtered wastewater samples using identical conditions to standards.

- Method validation: Compare results with standard spectrophotometric method to ensure accuracy.

- Electrode maintenance: Regenerate the electrode surface daily by cycling the potential between -0.2 V and +0.8 V in carrier solution until a stable response is obtained.

Workflow Diagrams for Sulfide Determination Methods

Solid-Phase Spectrophotometric Workflow

Diagram 1: Workflow for solid-phase spectrophotometric sulfide determination showing the integration of multisyringe flow injection with solid-phase extraction and reflectance detection.

Amperometric Detection System Workflow

Diagram 2: Amperometric detection workflow illustrating the flow injection analysis system coupled with electrochemical detection using a Prussian Blue modified glassy carbon electrode.

Troubleshooting and Quality Assurance

Common Analytical Issues and Solutions

- Poor reproducibility: Check for air bubbles in the flow system, ensure consistent sample injection volume, verify reagent stability (especially DMPD), and confirm carrier solution degassing.

- Baseline drift: Examine the solid-phase extraction disk for exhaustion, check detector stability, verify constant temperature conditions, and ensure proper regeneration between injections.

- Reduced sensitivity: Confirm reagent concentrations and freshness, check electrode activity for amperometric methods, verify detector wavelength calibration, and inspect the preconcentration disk for binding capacity.

- Matrix interference: Implement additional sample cleanup steps, consider standard addition method for quantification, optimize masking agents, or employ the gas diffusion separation approach for turbid samples.

Quality Control Measures

- Calibration verification: Analyze independent calibration standards every 10-15 samples to verify method performance.

- Blank analysis: Include method blanks with each analytical batch to monitor contamination.

- Spike recovery: Perform matrix spike experiments by adding known sulfide concentrations to samples; accept recovery between 85-115% for validation.

- Reference materials: When available, analyze certified reference materials to establish method accuracy.

- Precision assessment: Calculate relative standard deviation for replicate analyses (target <5% for most applications).

Conclusion

Flow-based approaches for sulfide determination provide robust analytical platforms that address the unique challenges associated with this reactive and volatile analyte. The methods detailed in these application notes offer sensitive detection, excellent reproducibility, and practical utility for diverse sample matrices. The solid-phase spectrophotometric method achieves exceptional sensitivity through effective analyte preconcentration, while the amperometric approach provides simplified operation with adequate performance for routine analysis. Implementation of these protocols with appropriate quality control measures will enable reliable sulfide determination supporting research, environmental monitoring, and pharmaceutical development applications.

References

- 1. Determination of sulfide in waters by flow -injection solid phase... [pubs.rsc.org]

- 2. (PDF) Flow -through optical fiber sensor for automatic sulfide ... [academia.edu]

- 3. Colorimetric Determination of Sulfide in Turbid Water with... [jstage.jst.go.jp]

- 4. Injection Amperometric Detection of Flow Using... | CoLab Sulfide [colab.ws]

- 5. (PDF) Sulfide measurements by flow injection analysis and ion... [academia.edu]

Key Synthetic Applications of Pyridine Sulfur Derivatives

The table below summarizes the main applications of pyridine-based sulfur compounds in constructing complex molecules, particularly for pharmaceutical development.

| Compound Type | Key Application | Utility in Synthesis |

|---|---|---|

| Pyridine-2-sulfinates [1] | General nucleophilic partner in Pd-catalyzed cross-coupling with aryl halides. | Superior alternative to unstable pyridine-2-boronates; enables C-C bond formation for drug derivatives (e.g., varenicline, mepyramine). |

| 2-[(Arylthio)pyridine] 1-Oxides [2] | Formed via copper-promoted S-arylation; potential ligand or intermediate. | Method demonstrates broad functional group tolerance and high chemoselectivity under mild conditions. |

Detailed Experimental Protocols

Protocol 1: Pyridine Sulfinate Cross-Coupling [1]

This protocol uses pyridine sulfinates for Palladium-catalyzed Suzuki-Miyaura-type cross-coupling, overcoming limitations of traditional boronates.

- Primary Application: Carbon-carbon bond formation for decorating pyridine cores in drug discovery.

- Reagents:

- Pyridine-2-sulfinate sodium salt

- Aryl halide (e.g., iodide, bromide)

- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Base (e.g., Cesium carbonate)

- Solvent: 1,4-Dioxane/Water mixture

- Procedure:

- Add pyridine sulfinate (1.0 equiv), aryl halide (1.2 equiv), Pd catalyst (2-5 mol %), and base (2.0 equiv) to a dry reaction vial.

- Evacuate and purge the vial with nitrogen or argon gas three times.

- Under inert atmosphere, add degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

- Heat the reaction mixture to 80-100 °C with stirring for 12-16 hours.

- Monitor reaction progress by TLC or LC-MS.

- After completion, cool to room temperature and dilute with ethyl acetate.

- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure and purify the crude product by flash chromatography.

Protocol 2: Synthesis of 2-(Arylthio)pyridine N-Oxides [2]

This copper-promoted C-S bond formation method uses triarylbismuth reagents as efficient aryl group donors.

- Primary Application: Synthesis of diaryl sulfide derivatives of pyridine N-oxides.

- Reagents:

- Copper pyrithione (CuPT) or 2-mercaptopyridine N-oxide sodium salt (NaPT)

- Triarylbismuth (Ar₃Bi)

- Copper salt (e.g., CuSO₄·5H₂O, if using NaPT)

- Base: Pyridine

- Solvent: Anhydrous DMF

- Procedure:

- In a Schlenk tube, combine CuPT (0.30 mmol) or NaPT (0.30 mmol) with Ar₃Bi (0.30 mmol).

- If using NaPT, add CuSO₄·5H₂O (0.15 mmol, 0.5 equiv).

- Add pyridine (1.0 equiv) and anhydrous DMF (1 mL).

- Stir the reaction mixture at 50 °C for 12 hours under air.

- After completion, cool the mixture to room temperature.

- Add saturated brine and extract with ethyl acetate (3 × 10 mL).

- Combine organic extracts, dry over anhydrous Na₂SO₄, and concentrate.

- Purify the residue by flash column chromatography (silica gel, eluting with petroleum ether/ethyl acetate).

Experimental Workflow and Pathway

The diagram below outlines the logical sequence for employing these protocols in a synthetic campaign.

Key Considerations for Researchers

- Advantage of Sulfinates: Pyridine-2-sulfinates address a significant bottleneck in medicinal chemistry by providing a stable and broadly effective alternative to pyridine-2-boronates in crucial C-C cross-coupling reactions [1].

- Mild Conditions & Efficiency: The copper-promoted S-arylation protocol operates under mild conditions (50 °C) and demonstrates high atom economy, transferring all three aryl groups from triarylbismuth reagents [2].

- Strategic Utility: Incorporating a sulfur handle (sulfinate or sulfide) on the pyridine ring provides a versatile synthetic strategy for late-stage functionalization, which is highly valuable for generating structure-activity relationship (SAR) libraries in drug discovery projects [1] [2].

References

Comprehensive Application Notes and Protocols: Late-Stage Functionalization Strategies for Pyridine Derivatives in Drug Development

Introduction to Pyridine Functionalization in Drug Development

Pyridine derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, natural products, and functional materials. The structural diversity achievable through selective functionalization of the pyridine ring enables fine-tuning of molecular properties critical to drug development, including solubility, bioavailability, target binding affinity, and metabolic stability. Late-stage functionalization (LSF) has emerged as a powerful strategy for efficiently generating structural diversity from pyridine-containing intermediates, allowing direct modification of complex molecules without the need for de novo synthesis. This approach is particularly valuable in drug discovery campaigns where rapid structure-activity relationship (SAR) exploration and lead optimization are essential.

The development of selective methods for pyridine functionalization has presented significant challenges to synthetic chemists due to the inherent electronic properties of the heteroaromatic system. Traditional approaches often lack regioselectivity, require pre-functionalized substrates, or exhibit limited compatibility with complex molecular architectures. Recent methodological advances have addressed these limitations through innovative strategies that enable precise modification at previously inaccessible positions on the pyridine ring, particularly the challenging 4-position (para to nitrogen). This document presents comprehensive application notes and experimental protocols for two complementary approaches to pyridine late-stage functionalization, along with biological evaluation methodologies relevant to drug development programs.

Table 1: Comparison of Pyridine Late-Stage Functionalization Approaches

| Method | Key Intermediate | Selectivity | Functional Groups Installed | Complex Molecule Compatibility |

|---|---|---|---|---|

| Phosphonium Salt Approach | Heterocyclic phosphonium salts | C4-Selective | C-O, C-S, C-N, C-C bonds | Excellent (including pharmaceuticals) |

| Ring Cleavage Methodology | 3-Formyl (aza)indoles/benzofurans | C2,C3,C5-Substituted | Esters, sulfones, phosphonates | Moderate to good |

4-Selective Pyridine Functionalization via Heterocyclic Phosphonium Salts

Background and Principle

The electronic structure of pyridine renders direct C-H functionalization challenging, with most conventional methods favoring modification at the 2- or 3-positions. The phosphonium salt approach represents a innovative strategy to overcome this limitation, providing generic handles for diverse bond-forming processes at the 4-position of pyridine scaffolds. This method, developed by researchers at Colorado State University with support from the ACS Petroleum Research Fund, involves transformation of pyridines into heterocyclic phosphonium salts that serve as versatile intermediates for subsequent functionalization [1]. The methodology exhibits remarkable substrate breadth, functioning effectively with simple pyridines and those embedded within complex pharmaceutical structures, making it particularly valuable for late-stage diversification in medicinal chemistry.

The strategic importance of this approach lies in its ability to address the long-standing challenge of C4-selective transformation, a position that has remained difficult to functionalize through direct methods. By creating phosphonium salt intermediates, the electronic properties of the pyridine system are effectively altered, enabling nucleophilic attack and transition-metal-catalyzed cross-coupling at the 4-position. This reactivity inversion provides medicinal chemists with a powerful tool for installing diverse functional elements at a previously inaccessible site on the pyridine ring, significantly expanding the chemical space accessible for drug optimization campaigns.

Experimental Protocol

2.2.1 Formation of Heterocyclic Phosphonium Salt Intermediate

Materials:

- Pyridine substrate (1.0 equiv)

- Phosphorylation reagent (e.g., PPh₃OTf or similar, 1.2 equiv)

- Anhydrous dichloromethane (DCE) or dichloroethane

- Molecular sieves (4Å)

- Inert atmosphere (N₂ or Ar)

Procedure:

- In an oven-dried Schlenk flask under inert atmosphere, combine the pyridine substrate (1.0 mmol) and activated 4Å molecular sieves (100 mg/mmol substrate) in anhydrous DCE (5 mL/mmol).

- Cool the reaction mixture to 0°C using an ice bath.

- Add the phosphorylation reagent (1.2 mmol) dropwise via syringe over 5 minutes.

- Remove the ice bath and allow the reaction to warm to room temperature.

- Stir the reaction mixture for 12-16 hours at room temperature or until complete conversion is observed by TLC or LC-MS.

- Filter the reaction mixture through a pad of Celite to remove molecular sieves.

- Concentrate the filtrate under reduced pressure.

- Purify the crude phosphonium salt by precipitation from diethyl ether or dichloromethane/pentane systems.

- Isolate the product via filtration and dry under high vacuum to obtain the phosphonium salt intermediate as a solid, typically in 70-90% yield [1].

Characterization: The phosphonium salt intermediate should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS. Diagnostic ¹H NMR signals typically appear downfield for the pyridinium protons (δ 8.5-9.5 ppm).

2.2.2 Functionalization via Nucleophilic Substitution

Materials:

- Phosphonium salt intermediate (1.0 equiv)

- Nucleophile (2.0 equiv) - alkoxides, thiolates, amines, carbon nucleophiles

- Base (if required, 2.2 equiv)

- Anhydrous solvent (DMF, THF, or DCM)

Procedure:

- In an oven-dried round-bottom flask under inert atmosphere, dissolve the phosphonium salt intermediate (1.0 mmol) in anhydrous DMF (3 mL/mmol).

- If required, add base (2.2 mmol) and stir for 10 minutes.

- Add the nucleophile (2.0 mmol) portionwise or as a solution.

- Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until completion (typically 2-6 hours).

- Cool the reaction to room temperature and dilute with ethyl acetate (20 mL/mmol).

- Wash with brine (3 × 10 mL/mmol), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to obtain the C4-functionalized pyridine derivative [1].

2.2.3 Functionalization via Transition-Metal Cross-Coupling

Materials:

- Phosphonium salt intermediate (1.0 equiv)

- Boronic acid or boronic ester (1.5 equiv)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

- Base (e.g., K₂CO₃, 3.0 equiv)

- Anhydrous solvent (dioxane/DMF mixture)

Procedure:

- In an oven-dried Schlenk tube under inert atmosphere, combine the phosphonium salt intermediate (1.0 mmol), boronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

- Add degassed dioxane/DMF (4:1, 5 mL/mmol) via syringe.

- Heat the reaction mixture to 80-100°C for 12-16 hours.

- Monitor reaction progress by TLC or LC-MS.

- Cool to room temperature, dilute with ethyl acetate (20 mL/mmol), and filter through a pad of Celite.

- Wash the filtrate with water (10 mL/mmol) and brine (10 mL/mmol).

- Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography to obtain the C4-arylated/alkylated pyridine product [1].

Mechanism and Strategic Considerations

The following diagram illustrates the mechanism of the phosphonium salt formation and subsequent functionalization:

Diagram 1: Phosphonium Salt Functionalization Mechanism (Title: Pyridine Functionalization via Phosphonium Intermediates)

Key Advantages:

- Exceptional Regioselectivity: Exclusive C4-functionalization avoids isomeric mixtures

- Broad Functional Group Tolerance: Compatible with alcohols, thiols, amines, and carbon nucleophiles

- Late-Stage Applicability: Successfully demonstrated on pyridine-containing pharmaceuticals

- Complementary Reactivity: Provides access to bonds difficult to form through direct C-H functionalization

Limitations:

- Requires synthesis of phosphonium salt intermediate

- Some sensitive functional groups may not tolerate salt formation conditions

- Phosphonium byproducts may require careful purification

Ring Cleavage Methodology for Multi-Functionalized Pyridines

Background and Synthetic Principle

The ring cleavage methodology represents an alternative approach to pyridine functionalization that enables simultaneous introduction of multiple functional groups through a remodeling strategy. This method, reported in Communications Chemistry in 2023, addresses the challenge of incorporating electron-withdrawing groups at specific positions on the pyridine scaffold, which has remained difficult using traditional synthetic approaches [2] [3]. The strategy employs readily available 3-formyl (aza)indoles or benzofurans that undergo a sequence of condensation, cyclization, and ring cleavage to produce highly substituted pyridines containing esters, sulfones, or phosphonates at the 3-position and aminoaryl or phenol groups at the 5-position.

This methodology is particularly valuable for constructing poly-substituted pyridine libraries for drug discovery, as it provides efficient access to structures bearing three points of diversity in a single synthetic operation. The incorporation of sulfone and phosphonate functionalities is especially significant in medicinal chemistry, as these groups appear in numerous bioactive molecules but have been challenging to introduce regioselectively onto pyridine rings using conventional cross-coupling or substitution approaches. The robustness of this method has been demonstrated through the synthesis of an extensive library comprising 93 5-aminoaryl pyridines and 33 5-phenol pyridines, showcasing its potential for generating diverse screening collections for biological evaluation [3].